molecular formula C14H13ClO B3058836 4-(Benzyloxy)-1-chloro-2-methylbenzene CAS No. 920761-39-3

4-(Benzyloxy)-1-chloro-2-methylbenzene

Cat. No.: B3058836
CAS No.: 920761-39-3
M. Wt: 232.7 g/mol
InChI Key: FKKWFONTHNNOGS-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzene (B151609) Chemistry

4-(Benzyloxy)-1-chloro-2-methylbenzene is a member of the broad class of substituted benzenes, which are foundational to organic chemistry. The chemical behavior of the benzene ring is profoundly influenced by the nature and position of its substituents. In this molecule, the interplay of three distinct groups governs its reactivity, particularly in electrophilic aromatic substitution reactions.

Benzyloxy Group (-OCH₂C₆H₅): As an ether group, the benzyloxy substituent is a strong activating group. The oxygen atom's lone pairs of electrons are delocalized into the benzene ring through resonance, increasing the ring's electron density and making it more susceptible to attack by electrophiles. It is a powerful ortho, para-director.

Methyl Group (-CH₃): The methyl group is a weakly activating group that donates electron density to the ring via an inductive effect. It also acts as an ortho, para-director.

Chloro Group (-Cl): The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, its lone pairs can be donated to the ring, making it an ortho, para-director.

The combined electronic effects of these substituents make the aromatic ring of this compound highly nucleophilic. The powerful activating and directing influence of the benzyloxy group at position 4, reinforced by the methyl group at position 2, strongly favors electrophilic substitution at the positions ortho to the benzyloxy group (positions 3 and 5). Due to steric hindrance from the adjacent methyl group at position 2, substitution is predominantly directed to position 5. This predictable regioselectivity is a key feature that chemists exploit in synthetic planning.

Significance as a Synthetic Precursor and Chemical Entity

The primary significance of this compound lies in its role as a key intermediate in the synthesis of C-aryl glucoside compounds. This class of molecules is notable for including several modern antidiabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Dapagliflozin (B1669812). researchgate.netias.ac.in These drugs function by preventing the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels. researchgate.net

In the synthesis of these complex molecules, this compound serves as the precursor to the diarylmethane aglycone core. A common and pivotal reaction it undergoes is the Friedel-Crafts acylation. beilstein-journals.orgyoutube.comlibretexts.org In this reaction, the electron-rich benzene ring attacks an acylium ion, which is typically generated from a protected gluconic acid derivative (like gluconolactone) in the presence of a Lewis acid catalyst. chemguide.co.uksci-hub.se

Representative Friedel-Crafts Acylation Reaction
Aryl Substrate This compound
Acylating Agent Per-acetylated Gluconoyl Chloride (or related derivative)
Catalyst Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)
Product A C-aryl glucoside ketone intermediate
Significance This step forges the crucial carbon-carbon bond between the aromatic precursor and the sugar moiety. sci-hub.se

Following the Friedel-Crafts acylation, the resulting ketone is typically reduced to a methylene (B1212753) group, and subsequent deprotection of the benzyl (B1604629) and acetyl groups yields the final C-aryl glucoside target molecule. The use of the benzyloxy group is strategic, as it serves as a robust protecting group for the phenolic oxygen that can be readily removed in the final stages of the synthesis via catalytic hydrogenation.

Research Trajectories and Academic Relevance

Current research involving this compound and structurally related compounds is largely driven by the field of medicinal chemistry and process chemistry. The academic and industrial relevance centers on the development of new, efficient, and scalable synthetic routes to SGLT2 inhibitors and their analogues. researchgate.netoriprobe.com

Key research trajectories include:

Optimization of Key Reactions: Significant research is dedicated to improving the yields and selectivity of critical steps like the Friedel-Crafts acylation and the subsequent stereoselective reduction of the ketone intermediate. sci-hub.se

Synthesis of Analogues: This compound serves as a valuable starting material for creating structural analogues of known SGLT2 inhibitors. researchgate.net By modifying the substitution pattern on the aromatic ring, chemists can explore structure-activity relationships (SAR) to develop new drug candidates with improved pharmacological profiles.

Metabolite Synthesis: The compound can also be a precursor for the synthesis of known metabolites of drugs like Dapagliflozin, which are required as analytical standards and for further biological evaluation. ias.ac.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKWFONTHNNOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584160
Record name 4-(Benzyloxy)-1-chloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920761-39-3
Record name 4-(Benzyloxy)-1-chloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 4 Benzyloxy 1 Chloro 2 Methylbenzene

Precursor Synthesis and Preparative Routes

The assembly of 4-(Benzyloxy)-1-chloro-2-methylbenzene relies on the availability of appropriately functionalized precursors. The synthesis of these precursors can be approached from several angles, including the modification of halogenated methylbenzenes and the introduction of the benzyloxy group onto a phenolic scaffold.

Synthesis from Halogenated Methylbenzene Derivatives

A common strategy for synthesizing the core structure of this compound involves starting with readily available halogenated methylbenzene derivatives. These precursors undergo a series of transformations to introduce the necessary functional groups at the correct positions.

One viable starting material is 1-chloro-2-methyl-4-nitrobenzene . This compound can be synthesized from 4-chloroaniline (B138754) through oxidation to 4-nitrochlorobenzene, followed by a Friedel-Crafts alkylation with methyl iodide. mdpi.comresearchgate.net The nitro group in 1-chloro-2-methyl-4-nitrobenzene can then be reduced to an amino group, which is subsequently diazotized and hydrolyzed to yield the key intermediate, 4-chloro-2-methylphenol (B52076). nih.gov

Another potential precursor is 2-bromo-4-chloro-1-methylbenzene . The synthesis of the target compound from this starting material would likely involve a nucleophilic substitution or a cross-coupling reaction to replace the bromine atom with a hydroxyl or benzyloxy group. For instance, reaction with a hydroxide (B78521) source could yield 4-chloro-2-methylphenol, which can then be benzylated.

While less direct, 1-chloro-2-methylbenzene could also serve as a starting point. This would necessitate the introduction of a hydroxyl group at the para-position. This can be a challenging transformation requiring specific directing groups or a multi-step sequence, potentially involving nitration, reduction, and diazotization, similar to the pathway from 1-chloro-2-methyl-4-nitrobenzene.

Introduction of the Benzyloxy Moiety

A pivotal step in the synthesis is the introduction of the benzyloxy group. This is most commonly achieved through the benzylation of a phenolic precursor, typically 4-chloro-2-methylphenol. nih.gov This reaction involves the formation of an ether linkage between the phenolic oxygen and the benzylic carbon.

The synthesis of 1-benzyloxy-4-methoxybenzene, a related compound, is accomplished by reacting 4-methoxyphenol (B1676288) with benzyl (B1604629) chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov A similar approach is directly applicable to the synthesis of this compound from 4-chloro-2-methylphenol.

Chlorination Strategies on Methylbenzene Scaffolds

An alternative synthetic approach involves the direct chlorination of a methylbenzene scaffold that already contains the benzyloxy group. For example, starting with 4-benzyloxy-2-methylphenol, a selective chlorination at the para-position to the hydroxyl group would be required. The chlorination of o-cresol (B1677501) with sulfuryl chloride has been reported to yield 4-chloro-o-cresol, demonstrating the feasibility of such a selective halogenation. prepchem.com Similarly, reacting 4-methylphenol with a chlorinating agent in the presence of a Lewis acid catalyst system can produce 2-chloro-4-methylphenol. google.com These methods highlight that direct chlorination can be a viable strategy, provided the desired regioselectivity can be achieved in the presence of the benzyloxy group.

Key Coupling Reactions in the Synthesis of this compound

The formation of the ether bond is a critical step in the synthesis of this compound. This is primarily accomplished through etherification reactions, with cross-coupling approaches also offering potential synthetic routes.

Etherification Reactions (e.g., Williamson Ether Synthesis variants)

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comfrancis-press.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this typically involves the reaction of the sodium or potassium salt of 4-chloro-2-methylphenol (the alkoxide) with benzyl chloride or benzyl bromide (the alkyl halide). francis-press.commiracosta.edu

The reaction is generally carried out in a suitable solvent, and the choice of base to form the phenoxide is important for the reaction's success. francis-press.com The Williamson ether synthesis is a robust and versatile method for forming the C-O bond in the target molecule. francis-press.com

Reactant 1 (Phenoxide Precursor)Reactant 2 (Benzylating Agent)BaseTypical SolventReaction Type
4-Chloro-2-methylphenolBenzyl chloridePotassium CarbonateDimethylformamide (DMF)Williamson Ether Synthesis
4-Chloro-2-methylphenolBenzyl bromideSodium HydrideTetrahydrofuran (THF)Williamson Ether Synthesis

Cross-Coupling Approaches for Carbon-Carbon and Carbon-Oxygen Bond Formation

Modern cross-coupling reactions provide powerful alternatives for forming carbon-oxygen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has been extended to the formation of C-O bonds, offering a method for coupling alcohols with aryl halides. wikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.com This could potentially be applied to the synthesis of this compound by coupling 4-chloro-2-methylphenol with a benzyl halide or vice versa, though this is less common for this specific transformation.

The Ullmann condensation is another important copper-catalyzed cross-coupling reaction used for the formation of aryl ethers. wikipedia.orgnih.govmdpi.com Traditionally, these reactions require harsh conditions, but modern advancements have led to milder and more efficient protocols. wikipedia.orgnih.govunion.edu This method could be employed by reacting 4-chloro-2-methylphenol with a benzyl halide in the presence of a copper catalyst. wikipedia.orgmdpi.com

Reaction NameCatalystGeneral ReactantsKey Bond Formed
Buchwald-Hartwig C-O CouplingPalladium-basedAryl halide and Alcohol/AlkoxideAryl-Oxygen
Ullmann CondensationCopper-basedAryl halide and Alcohol/AlkoxideAryl-Oxygen

Strategic Considerations in Multi-Step Synthesis

The synthesis of a molecule with a specific substitution pattern like this compound is rarely a single-step process. It requires careful planning, often working backward from the target molecule in a process known as retrosynthesis, to devise a viable pathway. openstax.orgpressbooks.pub Key considerations include the order of reactions and the directing effects of substituents on the aromatic ring. libretexts.orglibretexts.org

Regioselectivity and Stereoselectivity Control in Synthetic Pathways

Regioselectivity

Regioselectivity refers to the control of the position at which chemical bonds are made. In the context of this compound, the primary challenge is to install the methyl, chloro, and benzyloxy groups at the correct 1, 2, and 4 positions relative to each other on the benzene (B151609) ring. The order of substituent introduction is critical, as existing groups on the ring dictate the position of incoming electrophiles. libretexts.orgyoutube.com

A plausible synthetic route starts from 2-methylphenol (o-cresol). The substituents on this starting material, the hydroxyl (-OH) and methyl (-CH₃) groups, are both activating and ortho-, para-directing for electrophilic aromatic substitution. nih.govstackexchange.com

Chlorination of o-Cresol: The first key step is the selective chlorination of o-cresol to form the intermediate 4-chloro-2-methylphenol.

The hydroxyl group is a strongly activating ortho-, para-director. It strongly directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself.

The methyl group is a weakly activating ortho-, para-director.

In this case, the directing effects of the two groups are cooperative. The position para to the powerful hydroxyl directing group (C4) is the most electronically enriched and sterically accessible site. Therefore, electrophilic chlorination of o-cresol is expected to yield the desired 4-chloro-2-methylphenol with high regioselectivity. Milder halogenation conditions can be employed for phenols due to the highly activating nature of the hydroxyl group. libretexts.orgyoutube.com

Benzylation of 4-Chloro-2-methylphenol: The final step is the formation of the ether linkage. This is typically achieved via a Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 4-chloro-2-methylphenol with benzyl chloride. This reaction is a nucleophilic substitution (Sₙ2) on the benzyl chloride and does not affect the substitution pattern on the aromatic ring, thus securing the desired regiochemistry of the final product.

Stereoselectivity

Stereoselectivity is the control over the spatial orientation of the product's atoms. The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a primary consideration in its direct synthesis. However, the field of asymmetric synthesis has developed methods for creating stereochemically complex molecules, including axially chiral diaryl ethers, where the rotation around a C-O bond is restricted. nih.govacs.org While not directly applicable to this specific achiral molecule, these advanced techniques highlight the level of control that can be achieved in modern ether synthesis.

Protection and Deprotection Strategies (e.g., benzyloxy group as protecting group)

In multi-step organic synthesis, a protecting group is often used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. The benzyloxy group (Bn), derived from benzyl alcohol, is a widely used protecting group for alcohols and phenols due to its stability under a wide range of acidic, basic, and some oxidative and reductive conditions. libretexts.org

In the synthesis of this compound, the benzyloxy group is part of the final target molecule. However, understanding its role as a protecting group is crucial, as it allows for its selective removal if further transformations on the molecule were desired.

Protection (Benzylation)

The introduction of the benzyl group onto the phenolic oxygen of 4-chloro-2-methylphenol is typically accomplished through the Williamson ether synthesis. The phenol (B47542) is first deprotonated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic phenoxide ion. This ion then displaces a halide from benzyl chloride or benzyl bromide in an Sₙ2 reaction to form the benzyl ether. orgsyn.org

Deprotection (Debenzylation)

The removal of the benzyl group is a common transformation in organic synthesis. The choice of method depends on the presence of other functional groups in the molecule to ensure selective cleavage. A variety of methods are available for this purpose.

Deprotection MethodReagents and ConditionsNotes
Catalytic Hydrogenolysis H₂, Palladium on Carbon (Pd/C)This is the most common method. It is clean and high-yielding. However, it is not compatible with other reducible functional groups like alkenes, alkynes, or some nitro groups. libretexts.org
Dissolving Metal Reduction Sodium (Na) or Lithium (Li) in liquid ammonia (B1221849) (NH₃)A powerful reductive method that can cleave the benzyl ether. libretexts.org
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Useful for when reductive conditions are not suitable. Selectively cleaves benzyl and p-methoxybenzyl (PMB) ethers.
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, BCl₃, BBr₃)This method uses Lewis acids or strong protic acids. It can be useful but is limited to substrates that can tolerate harsh acidic conditions.

Emerging Synthetic Techniques (e.g., electrochemical methods)

While classical methods for synthesizing substituted aromatics are well-established, there is a continuous drive to develop more sustainable and efficient techniques. Organic electrosynthesis, which uses electricity to drive chemical reactions, is a prominent emerging field that can offer milder reaction conditions and avoid the use of stoichiometric chemical oxidants or reductants. acs.org

Electrochemical Halogenation

The regioselective introduction of a chlorine atom onto the o-cresol precursor could potentially be achieved using electrochemical methods. Electrochemical halogenation of phenols offers an alternative to traditional methods that often use harsh reagents. globalscientificjournal.com In this process, a halide salt (e.g., NaCl) is oxidized at an anode to generate a reactive halogenating species in situ, which then reacts with the phenol. This method allows for precise control over the reaction by tuning the applied voltage or current.

Electrochemical Synthesis of Aryl Ethers

The formation of the crucial C-O ether bond might also be accessible through electrosynthesis. Methods for the electrochemical synthesis of diaryl ethers have been developed. One approach involves the anodic treatment of halogenated phenols to form aryl quinone ethers, which are then chemically reduced to the desired diaryl ether. acs.org Other electrochemical approaches have focused on the coupling of phenols with other aromatic partners, representing a potential future direction for the synthesis of molecules like this compound.

While the direct electrochemical synthesis of this compound may not be established, these emerging techniques offer promising, environmentally benign alternatives for key bond-forming steps in its production. acs.org

Iii. Reactivity Profiles and Transformational Chemistry of 4 Benzyloxy 1 Chloro 2 Methylbenzene

Reactions of the Aromatic Ring System

The substituted benzene (B151609) ring in 4-(benzyloxy)-1-chloro-2-methylbenzene is electron-rich due to the powerful electron-donating resonance effect of the benzyloxy group and the hyperconjugation of the methyl group. This high electron density makes the ring highly susceptible to attack by electrophiles, primarily at the positions activated by these groups.

Electrophilic Aromatic Substitution (EAS) Reactivity

In this compound, the directing effects of the substituents are as follows:

Benzyloxy (-OCH₂Ph) at C4: A strong activating group, directing to its ortho positions (C3 and C5).

Methyl (-CH₃) at C2: An activating group, directing to its ortho position (C3) and para position (C5).

Chloro (-Cl) at C1: A deactivating group, directing to its ortho position (C6) and para position (C4, which is occupied).

The powerful activating benzyloxy group is the dominant directing influence. Both the benzyloxy and methyl groups strongly favor substitution at the C3 and C5 positions. Therefore, electrophilic attack will overwhelmingly occur at these two sites, likely producing a mixture of isomers. The precise ratio of these products would depend on the steric bulk of the electrophile and the specific reaction conditions.

Halogenation of benzene rings typically involves reacting the aromatic compound with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the halogen molecule, generating a potent electrophile. youtube.com

For this compound, halogenation is expected to proceed readily due to the activated nature of the ring. The reaction would yield a mixture of 5-halo and 3-halo derivatives.

Bromination: Reaction with Br₂ and a catalyst like FeBr₃ would introduce a bromine atom.

Chlorination: Reaction with Cl₂ and a catalyst like FeCl₃ would introduce another chlorine atom.

Reaction Reagents Predicted Major Products
BrominationBr₂, FeBr₃5-Bromo-4-(benzyloxy)-1-chloro-2-methylbenzene and 3-Bromo-4-(benzyloxy)-1-chloro-2-methylbenzene
ChlorinationCl₂, FeCl₃4,5-Dichloro-1-(benzyloxy)-2-methylbenzene and 3,4-Dichloro-1-(benzyloxy)-2-methylbenzene

Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. libretexts.org Given the electron-rich nature of this compound, the reaction is expected to be facile. The nitro group will be directed to the C3 and C5 positions.

Reaction Reagents Predicted Major Products
NitrationHNO₃, H₂SO₄4-(Benzyloxy)-1-chloro-2-methyl-5-nitrobenzene and 4-(Benzyloxy)-1-chloro-2-methyl-3-nitrobenzene

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is commonly carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). msu.edu The electrophile is sulfur trioxide (SO₃). As with other EAS reactions on this substrate, the sulfonic acid group would be directed to the C3 and C5 positions.

Reaction Reagents Predicted Major Products
SulfonationFuming H₂SO₄ (H₂SO₄/SO₃)5-(Benzyloxy)-4-chloro-2-methylbenzenesulfonic acid and 3-(Benzyloxy)-2-chloro-6-methylbenzenesulfonic acid

Friedel-Crafts reactions are fundamental C-C bond-forming reactions in aromatic chemistry. ethz.chchemguide.co.uk

Alkylation introduces an alkyl group onto the ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). libretexts.orgyoutube.com

Acylation introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. chemguide.co.uklibretexts.org

The strongly activating benzyloxy group makes the ring highly reactive towards Friedel-Crafts conditions. However, the oxygen atom of the benzyloxy group can coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to undesired side reactions. Despite this, substitution is expected at the activated C3 and C5 positions. Acylation is generally preferred over alkylation in synthetic applications as it is not prone to carbocation rearrangements or poly-substitution. chemguide.co.uk

Reaction Reagents Predicted Major Products (Acylation Example)
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5-(Benzyloxy)-4-chloro-2-methylphenyl)ethanone and 1-(3-(Benzyloxy)-4-chloro-2-methylphenyl)ethanone

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. masterorganicchemistry.com The most common mechanism is the addition-elimination pathway, which requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comyoutube.com

The substrate this compound lacks any strong electron-withdrawing groups. Instead, it possesses electron-donating groups (benzyloxy and methyl). Consequently, the molecule is deactivated towards the SNAr addition-elimination mechanism, and this pathway is not a viable route for substituting the chlorine atom under standard conditions. libretexts.org

An alternative, though much less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate . masterorganicchemistry.comvaia.com This reaction requires extremely harsh conditions, such as the use of a very strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849). The base would first abstract a proton from a carbon adjacent to the chlorine-bearing carbon (C1), followed by the elimination of the chloride ion to form a benzyne. For this substrate, proton abstraction could occur at C6, leading to a single benzyne intermediate. The subsequent addition of a nucleophile could occur at either C1 or C6, potentially leading to a mixture of products. This pathway is generally low-yielding and synthetically challenging for complex molecules.

Hydrogenation and Reduction Reactions of the Aromatic Ring

While the benzene ring of this compound is relatively stable, it can undergo hydrogenation under forcing conditions, typically involving high pressure and temperature in the presence of a catalyst. libretexts.org Commonly used catalysts for this transformation include platinum, palladium, or nickel. libretexts.org The reaction results in the saturation of the aromatic ring to yield the corresponding substituted cyclohexane (B81311) derivative. It is important to note that under milder conditions, other functional groups, such as an alkene double bond, can be selectively reduced without affecting the aromatic ring. libretexts.org The choice of solvent can also influence the outcome of hydrogenation reactions. epa.gov

Reactions at the Benzylic Position (Methyl Group)

The methyl group attached to the benzene ring, known as the benzylic position, is particularly reactive due to the stability of the resulting benzylic radical, which is stabilized by resonance with the aromatic ring. libretexts.orgyoutube.com This increased reactivity allows for a variety of selective transformations at this site.

The methyl group of this compound can be oxidized to a carboxylic acid group. A common method for this transformation is heating the alkylbenzene under reflux with an alkaline solution of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). savemyexams.comlibretexts.org The reaction proceeds, and the mixture is then acidified to yield the corresponding benzoic acid derivative. savemyexams.com Other reagents and conditions have also been developed for this oxidation, including the use of molecular oxygen with specific catalysts or photoirradiation in the presence of bromine. organic-chemistry.org For instance, some processes utilize vanadium pentoxide or manganese dioxide in the presence of sulfuric acid to oxidize aryl methyl groups. google.com

Table 1: Oxidation of the Benzylic Methyl Group
Oxidizing AgentConditionsProductReference
KMnO₄Heat, alkaline solution, then acidification4-(Benzyloxy)-1-chloro-2-carboxybenzene savemyexams.comlibretexts.org
O₂, Co(OAc)₂/NaBr/AcOHRadical initiator, non-acidic solvent4-(Benzyloxy)-1-chloro-2-carboxybenzene organic-chemistry.org
Br₂, photoirradiationBenzotrifluoride-water4-(Benzyloxy)-1-chloro-2-carboxybenzene organic-chemistry.org
V₂O₅ or MnO₂H₂SO₄, heat4-(Benzyloxy)-1-chloro-2-carboxybenzene google.com

The benzylic hydrogens of the methyl group are susceptible to substitution via free radical mechanisms. youtube.com A common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. libretexts.orgsciforum.netchadsprep.com This reaction is highly selective for the benzylic position. youtube.com The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which minimizes side reactions. libretexts.orgchadsprep.com The reaction is often carried out in a non-polar solvent like carbon tetrachloride, although less toxic alternatives such as (trifluoromethyl)benzene have been successfully employed. sciforum.netlookchem.com

The mechanism of this free radical chain reaction involves three main stages: initiation, propagation, and termination. chemguide.ukchemguide.co.uklibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS by UV light or a radical initiator to form a bromine radical. libretexts.org

Propagation: A bromine radical abstracts a benzylic hydrogen from the methyl group to form a resonance-stabilized benzylic radical and hydrogen bromide. youtube.comchemguide.uk This benzylic radical then reacts with a molecule of NBS (or Br₂) to form the brominated product and a new bromine radical, which continues the chain reaction. youtube.comchemguide.uk

Termination: The chain reaction is terminated when two radicals combine. chemguide.uklibretexts.org

It is important to note that further substitution can occur, leading to the formation of di- and tri-brominated products if the reaction is not carefully controlled. shout.education

Table 2: Benzylic Bromination of the Methyl Group
ReagentInitiatorSolventProductReference
N-Bromosuccinimide (NBS)UV light or PeroxideCCl₄ or (Trifluoromethyl)benzene4-(Benzyloxy)-1-chloro-2-(bromomethyl)benzene sciforum.netlookchem.com

Once the benzylic position is functionalized, for example, through bromination to form 4-(benzyloxy)-1-chloro-2-(bromomethyl)benzene, it can serve as a starting point for further synthetic modifications. The resulting benzylic halide can undergo various nucleophilic substitution and elimination reactions, allowing for chain elongation and the interconversion of functional groups. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.

Reactivity Associated with the Benzyloxy Group

The benzyloxy group is a commonly used protecting group for phenols in organic synthesis. Its removal, or deprotection, is a crucial step in many synthetic pathways. A standard and widely used method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen, such as hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene. organic-chemistry.org The reaction yields the corresponding phenol (B47542), in this case, 4-chloro-2-methylphenol (B52076), and toluene (B28343) as a byproduct. organic-chemistry.org

Other methods for the deprotection of benzyl ethers include treatment with strong acids, although this is limited to substrates that can withstand acidic conditions. organic-chemistry.org Oxidative cleavage is also a possibility. organic-chemistry.org

Participation in Radical-Mediated Transformations

While specific studies on the radical-mediated transformations of this compound are not extensively documented, its structural motifs suggest reactivity at two primary sites: the benzylic position of the benzyloxy group and the methyl group on the chlorotoluene ring.

The benzylic C-H bonds in the CH₂ group of the benzyl ether are susceptible to hydrogen atom abstraction by radical initiators, leading to the formation of a resonance-stabilized benzyl radical. This intermediate can then participate in various radical reactions. For instance, in the presence of a halogen source, radical halogenation could occur at this benzylic position. Similarly, oxidation reactions can be initiated by radical species. The stability of the benzyl radical is a key driving force for such transformations.

Analogously, the methyl group on the aromatic ring can undergo radical reactions, such as free-radical halogenation, under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). This would lead to the formation of a benzylic halide. The reaction of toluene with chlorine in the presence of light, which proceeds via a free-radical mechanism, is a classic example of this type of transformation, yielding benzyl chloride and its chlorinated derivatives. researchgate.net

It is also conceivable that under certain conditions, cleavage of the benzyl ether could be induced by cation radicals, a process that has been observed for benzyl phenyl ethers. organic-chemistry.org

Table 1: Potential Radical-Mediated Transformations and Expected Products

Reaction TypeReagents and ConditionsPotential Product(s)
Benzylic Halogenation (on benzyloxy group)N-Halosuccinimide (NBS, NCS), Radical Initiator (AIBN, benzoyl peroxide), Heat or Light4-(α-Halobenzyloxy)-1-chloro-2-methylbenzene
Benzylic Halogenation (on methyl group)Cl₂, UV light or heat4-(Benzyloxy)-1-chloro-2-(chloromethyl)benzene
Oxidative CleavageOxidizing agents promoting radical pathways4-Hydroxy-1-chloro-2-methylbenzene (p-chloro-m-cresol) and Benzaldehyde

Iv. Role As an Advanced Synthetic Intermediate

Building Block in Complex Organic Molecule Synthesis

In the realm of organic synthesis, 4-(Benzyloxy)-1-chloro-2-methylbenzene functions as a key building block. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl of the 4-chloro-2-methylphenol (B52076) core. organic-chemistry.org This protection is essential as it allows chemists to perform reactions that would otherwise be complicated by the acidic nature of the phenol (B47542), such as modifications of the methyl group or nucleophilic substitution of the chlorine atom.

The utility of such protected chloro-aromatic structures is exemplified by the synthesis of complex pharmaceutical agents. For instance, a structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a critical intermediate in the preparation of dapagliflozin (B1669812), a medication used in the management of type 2 diabetes. google.com The synthesis of dapagliflozin involves several steps where the core benzene (B151609) ring is modified, a process enabled by the stability of the protected intermediate. After the necessary molecular framework is assembled, the protecting group (in this case, the benzyl (B1604629) group) can be removed, typically through catalytic hydrogenation, to reveal the free phenol for further functionalization or as part of the final active molecule. organic-chemistry.org This strategy underscores the role of this compound as a valuable precursor for creating intricate organic molecules.

Precursor for Pharmacologically Relevant Scaffolds (General Context)

The benzyloxybenzene moiety is recognized as a significant pharmacophore in drug discovery, contributing to the biological activity of numerous compounds. nih.govresearchgate.net Intermediates like this compound are therefore highly valuable in medicinal chemistry for developing new therapeutic agents.

The benzyloxy group is a key feature in several classes of pharmacologically active molecules. Research has shown its importance in the design of potent and selective enzyme inhibitors and receptor modulators.

Monoamine Oxidase (MAO) Inhibitors : Benzyloxy-containing scaffolds are prominent in the development of MAO inhibitors, which are used to treat neurodegenerative disorders like Parkinson's disease. nih.gov For example, isatin-based benzyloxybenzene derivatives and benzyloxy chalcones have been synthesized and identified as potent and selective inhibitors of MAO-B. nih.govresearchgate.net

Neuroprotective Agents : A series of novel benzyloxy benzamide (B126) derivatives have been discovered as potent neuroprotective agents for the potential treatment of ischemic stroke. nih.gov These compounds function by disrupting specific protein-protein interactions that lead to neuronal damage.

The synthesis of these frameworks often begins with simpler benzyloxybenzene precursors, which are elaborated through various chemical reactions to build the final, more complex and biologically active molecule.

Table 1: Examples of Pharmacological Scaffolds Derived from Benzyloxybenzene Intermediates

Scaffold Class Therapeutic Target/Application Reference
Isatin-Benzyloxybenzene Hybrids Monoamine Oxidase B (MAO-B) Inhibition nih.gov
Benzyloxy Chalcones Monoamine Oxidase B (MAO-B) Inhibition researchgate.net
Benzyloxy Benzamides Neuroprotection (Ischemic Stroke) nih.gov

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Substituted anilines are common starting materials for the synthesis of important heterocyclic systems, such as benzimidazoles. eurekaselect.com The compound this compound can be readily converted into a corresponding aniline (B41778) derivative through a standard nitration and subsequent reduction sequence.

A closely related compound, 4-benzyloxy-3-chloroaniline, is synthesized from 4-benzyloxy-3-chloronitrobenzene (B1267270) and serves as a precursor for building more complex molecules. researchgate.net This aniline can be used to construct benzimidazole (B57391) scaffolds, which are found in numerous marketed drugs. eurekaselect.com By analogy, the aniline derived from this compound would provide a unique building block for novel heterocyclic structures, incorporating the chloro and methyl substituents into the final design, thereby influencing the pharmacological profile of the resulting compounds.

Intermediate in Agrochemical Research

The structural core of this compound is directly relevant to the agrochemical industry. The un-benzylated precursor, 4-chloro-2-methylphenol, is a known metabolite of the widely used phenoxyacetic acid herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). nih.gov The synthesis of such herbicides is often achieved through the Williamson ether synthesis, reacting a phenol with chloroacetic acid. miracosta.edu

In the research and development of new agrochemicals, this compound can serve as a protected intermediate. This allows chemists to build more complex analogues of existing herbicides. For example, by protecting the phenol as a benzyl ether, other parts of the molecule can be modified before coupling with the side chain or other moieties. This approach is crucial for creating libraries of related compounds to screen for enhanced activity, selectivity, or improved environmental profiles. The synthesis of potent modern herbicides often involves multi-step pathways where intermediates derived from substituted phenols are key components. nih.gov Furthermore, other chlorinated toluene (B28343) derivatives are established precursors in the commercial production of herbicides. google.com

Contribution to Novel Material Synthesis (General Context)

The application of benzyloxy-substituted aromatic compounds extends beyond life sciences into the field of materials science. These molecules can serve as monomers or key intermediates for the synthesis of advanced functional materials.

Liquid Crystals : Protected benzyloxybenzoates are recognized as essential components in the synthesis of various types of liquid crystals. researchgate.netnih.gov The rigid aromatic core provided by the benzene rings is conducive to forming the ordered, yet fluid, mesophases characteristic of liquid crystalline materials.

Electroluminescent Polymers : A structurally similar compound, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, has been utilized as a monomer for the synthesis of π-conjugated polymers, specifically poly(p-phenylenevinylene) (PPV) derivatives. nih.gov These polymers are investigated for their potential use in electroluminescent materials for applications like organic light-emitting diodes (OLEDs).

Given these examples, this compound represents a potential intermediate for creating novel polymers and liquid crystals. Its specific substitution pattern (chloro and methyl groups) could be used to fine-tune the electronic and physical properties of the resulting materials, such as solubility, thermal stability, and photophysical characteristics.

V. Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Reaction Kinetics and Thermodynamics

Kinetic and thermodynamic studies are fundamental to understanding the rate, feasibility, and energy profile of a chemical reaction. For 4-(benzyloxy)-1-chloro-2-methylbenzene, these studies would typically focus on the two primary reactive sites: the carbon-oxygen bond of the benzylic ether and the carbon-chlorine bond of the aromatic ring.

Benzylic Ether Cleavage: The cleavage of benzyl (B1604629) ethers is a common transformation, often proceeding under acidic, basic, or hydrogenolytic conditions. The thermodynamics of acid-catalyzed cleavage are dictated by the initial protonation of the ether oxygen, which is a reversible and typically unfavorable step. nih.gov However, the subsequent cleavage pathway is driven by the formation of stable intermediates. For a benzylic ether like this compound, the reaction would likely proceed through an S(_N)1-type mechanism due to the resonance stabilization of the resulting benzyl carbocation. masterorganicchemistry.comlibretexts.org

The rate of this S(_N)1 reaction is primarily dependent on the stability of the carbocation intermediate and the nature of the leaving group. The general rate law would be first-order with respect to the protonated ether, with the C-O bond cleavage being the rate-determining step.

Aryl Chloride Transformations: The kinetics of reactions at the aryl chloride site, such as palladium-catalyzed cross-coupling reactions, are more complex. Mechanistic studies on the amination of aryl halides have shown that the kinetic behavior can be intricate, sometimes exhibiting zero-order dependence on the concentration of certain reactants. acs.orgacs.org This often indicates that a step other than the reaction with the amine, such as the dissociation of a ligand from the palladium catalyst or the oxidative addition of the aryl chloride to the metal center, is rate-limiting. acs.orgacs.org

The following interactive table summarizes hypothetical kinetic data for a Suzuki coupling reaction involving this compound, illustrating how changes in reactant concentrations might affect the initial reaction rate based on common mechanistic assumptions for aryl chlorides.

Experiment[Aryl Chloride] (M)[Boronic Acid] (M)[Pd Catalyst] (M)Initial Rate (M/s)
10.10.10.0011.0 x 10-5
20.20.10.0012.0 x 10-5
30.10.20.0011.0 x 10-5
40.10.10.0022.0 x 10-5
This table is illustrative, demonstrating a reaction that is first-order in the aryl chloride and catalyst, and zero-order in the boronic acid, a scenario plausible if transmetalation is fast and oxidative addition is rate-limiting.

Probing Reaction Intermediates (e.g., radical intermediates)

Identifying transient intermediates is key to confirming a proposed reaction mechanism. For reactions involving this compound, various intermediates could be postulated depending on the reaction conditions.

Radical Intermediates in Ether Cleavage: Oxidative cleavage of benzylic ethers can proceed through radical pathways. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under photoirradiation can initiate cleavage. acs.org Mechanistic studies on similar systems suggest the formation of a radical cation as a key intermediate prior to a hydrogen atom abstraction step. nih.gov Another pathway involves photoredox catalysis, where a thiyl radical can abstract a hydrogen atom from the benzylic position to form a resonance-stabilized α-benzyl ether radical. nih.gov

These highly reactive species can be detected and characterized using trapping experiments. A common technique involves the use of a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which can intercept and form a stable adduct with the transient radical intermediate. researchgate.netnih.gov The resulting adduct can then be identified by mass spectrometry or NMR, providing concrete evidence for the presence of the radical intermediate. nih.govchimia.ch

Organometallic Intermediates in Cross-Coupling: In transition metal-catalyzed reactions, the key intermediates are organometallic complexes. For a palladium-catalyzed reaction at the C-Cl bond, intermediates would include a Pd(0) complex, an oxidative addition product (Aryl-Pd(II)-Cl), a transmetalated species (Aryl-Pd(II)-R), and finally the complex from which the product reductively eliminates. researchgate.netyoutube.com These species are typically studied using spectroscopic methods like ³¹P NMR if phosphine (B1218219) ligands are employed.

Catalytic Cycle Elucidation in Transition Metal-Mediated Transformations

Transition metal-mediated reactions, particularly those catalyzed by palladium, are central to the functionalization of aryl chlorides. The generally accepted mechanism for these cross-coupling reactions proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which reacts with the aryl chloride (this compound). The palladium atom inserts itself into the carbon-chlorine bond, leading to the formation of a square planar palladium(II) intermediate. This step is often the rate-limiting step for less reactive aryl chlorides. youtube.comnih.gov

Transmetalation: The second step involves the transfer of an organic group (R') from another organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium(II) center, displacing the chloride. This forms a new palladium(II) complex containing both organic fragments. youtube.com

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal. This forms the new carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, which can then enter another cycle. youtube.comyoutube.com

Similarly, the deprotection of the benzyl ether via catalytic hydrogenolysis also involves a catalytic cycle. The process is thought to begin with the oxidative addition of the C-O bond of the benzyl ether to the Pd(0) catalyst surface, forming a Pd(II) complex. Subsequent reaction with hydrogen (hydrogenolysis) cleaves the bond, releasing the free alcohol and toluene (B28343), and regenerating the Pd(0) catalyst. jk-sci.com

Isotope Labeling Studies to Determine Reaction Pathways

Isotope labeling is a powerful and unambiguous tool for tracing the path of atoms throughout a chemical reaction, thereby distinguishing between different possible mechanisms. numberanalytics.comias.ac.in

Ether Cleavage Mechanisms: To elucidate the mechanism of acid-catalyzed cleavage of the benzyloxy group, the ether oxygen could be labeled with ¹⁸O. stackexchange.com If the reaction proceeds via an S(_N)2 pathway, the halide nucleophile would attack the less-substituted carbon (the benzyl group), and the ¹⁸O label would remain with the 4-chloro-2-methylphenol (B52076) product. Conversely, if an S(_N)1 mechanism is operative, the C-O bond would cleave to form a stable benzyl carbocation and 4-chloro-2-methylphenol. The ¹⁸O label would still be found in the phenol (B47542), but this method is most decisive when comparing two potential alkyl cleavage sites. stackexchange.com

Kinetic Isotope Effects (KIE): The kinetic isotope effect can be used to determine if a specific C-H bond is broken in the rate-determining step. For example, in the oxidative cleavage of the benzyl ether, replacing the benzylic hydrogens with deuterium (B1214612) (C₆H₅CD₂O-Ar) would lead to a significant decrease in the reaction rate if C-H bond cleavage is rate-limiting. nih.gov This has been used to support mechanisms involving hydrogen atom transfer from the benzylic position. nih.gov

The following table illustrates how isotope labeling could be used to differentiate between proposed mechanisms for reactions involving this compound.

Reaction TypeIsotope Label PositionLabeled ReactantExpected Product & Label Position (Mechanism 1)Expected Product & Label Position (Mechanism 2)Mechanistic Insight
Acid-Catalyzed Ether CleavageEther Oxygen4-(benzyl-¹⁸O)-1-chloro-2-methylbenzene4-chloro-2-methylphen-¹⁸O-l (S(_N)1/S(_N)2)N/AConfirms which C-O bond is cleaved.
Oxidative Ether CleavageBenzylic Carbon4-(α,α-dideuteriobenzyloxy)-1-chloro-2-methylbenzeneSlower reaction rate (Primary KIE)No change in rateDetermines if benzylic C-H cleavage is rate-determining.
Claisen RearrangementAromatic CarbonThis compound-¹³CProduct with ¹³C at a different ring positionN/ATraces the movement of atoms in rearrangements. numberanalytics.com
Hypothetical rearrangement of a related substrate to illustrate the principle.

Vi. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular characteristics of substituted benzene (B151609) derivatives. These calculations provide a foundational understanding of the molecule's behavior at the electronic level.

Analysis of Electronic Structure and Reactivity Descriptors

DFT methods are used to calculate various electronic properties that describe the reactivity and stability of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing chemical stability and reactivity. nih.gov For related aromatic compounds, this gap provides insights into the molecule's susceptibility to electronic excitation and charge transfer. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another vital descriptor derived from quantum chemical calculations. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.govorientjchem.org These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively. For aromatic ethers and chlorides, the oxygen and chlorine atoms are expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. nih.govorientjchem.org

Interactive Data Table: Global Reactivity Descriptors (Illustrative for a Related Compound)

DescriptorValue (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
Energy Gap (ΔE)5.0 eVCorrelates with chemical stability nih.gov
Electronegativity (χ)4.0 eVMeasures the power to attract electrons
Chemical Hardness (η)2.5 eVMeasures resistance to charge transfer
Electrophilicity Index (ω)3.2 eVDescribes electrophilic power nih.gov

Conformational Analysis and Energetics

The three-dimensional structure of 4-(Benzyloxy)-1-chloro-2-methylbenzene is not rigid. Rotation around the single bonds, particularly the C-O-C ether linkage, gives rise to different spatial arrangements known as conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformation.

Quantum chemical calculations can determine the relative energies of these conformers, predicting the most likely geometry the molecule will adopt. For similar benzyloxy derivatives, the dihedral angle between the two aromatic rings is a key parameter. nih.gov For instance, in 1-benzyloxy-4-chlorobenzene, the two benzene rings are nearly coplanar, with a small dihedral angle. nih.gov In contrast, steric hindrance from substituents, such as the methyl group in the target molecule, can lead to more twisted conformations, as seen in 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene where the dihedral angle is significantly larger. nih.gov The most stable conformer represents a minimum on the potential energy surface.

Transition State Analysis for Reaction Pathways

Theoretical chemistry can model the pathways of chemical reactions involving this compound. This involves identifying the transition state—the highest energy point along the reaction coordinate that connects reactants to products. ucsb.edu The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. beilstein-journals.org

For reactions such as nucleophilic aromatic substitution, computational methods can elucidate the structure and energy of intermediates, like a Meisenheimer complex, and the subsequent transition state for the departure of the leaving group. unm.edu Analyzing the vibrational frequencies of the calculated transition state structure helps confirm its identity, as it should possess exactly one imaginary frequency corresponding to the motion along the reaction path. ucsb.edu These analyses are crucial for understanding reaction mechanisms and predicting reaction outcomes.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to study the dynamic behavior of this compound. While specific simulation studies on this compound are not prominent in the literature, the methodologies are widely applied to similar organic molecules. Molecular dynamics (MD) simulations, for example, could be used to study the molecule's conformational flexibility over time in different solvent environments.

These simulations could also be employed to understand its interaction with other molecules, such as in a biological system or as part of a material. By simulating the molecule's movement and interactions, researchers can gain insights into its macroscopic properties and behavior in various applications.

Predictive Chemistry in Synthetic Design

Computational chemistry is increasingly used in a predictive capacity to guide synthetic organic chemistry. rsc.org Machine learning models, often trained on large datasets of chemical reactions, can predict the outcomes of synthetic steps, including reaction yields and potential side products. nih.gov

For a molecule like this compound, which may serve as an intermediate or building block in the synthesis of more complex molecules, predictive models can be invaluable. nih.gov For example, computational tools can help chemists select the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product. By modeling reaction pathways and predicting potential challenges, these theoretical approaches can streamline the synthetic process, saving time and resources in the laboratory. rsc.orgnih.gov

Vii. Analytical Methodologies for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of "4-(Benzyloxy)-1-chloro-2-methylbenzene" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of δ 7.3-7.5 ppm. The protons on the substituted benzene (B151609) ring will show a characteristic splitting pattern. The proton ortho to the benzyloxy group and meta to the methyl group would likely appear as a doublet, while the proton meta to the benzyloxy group and ortho to the chlorine would also be a doublet, with the proton between the chlorine and methyl groups appearing as a singlet or a narrowly split signal. The methylene (B1212753) protons of the benzyl group (-CH₂-) would present as a sharp singlet around δ 5.0 ppm. The methyl protons (-CH₃) would also be a singlet, typically resonating further upfield around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the benzyl group's phenyl ring would show signals in the aromatic region (δ 127-137 ppm). The carbon of the methylene bridge (-CH₂-) would be expected around δ 70 ppm. For the substituted benzene ring, the carbon bearing the benzyloxy group would be the most downfield-shifted among the ring carbons (around δ 157 ppm), while the carbon attached to the chlorine atom would also be significantly deshielded. The carbon of the methyl group would appear at a much higher field, typically in the range of δ 15-20 ppm.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the two aromatic rings. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Benzyl Aromatic7.3-7.5Multiplet
Substituted Ring Aromatic6.8-7.3Doublets, Singlet
Methylene (-CH₂-)~5.0Singlet
Methyl (-CH₃)2.2-2.4Singlet
Carbon Type Expected Chemical Shift (δ, ppm)
C-O (Substituted Ring)~157
Benzyl Aromatic127-137
Substituted Ring Aromatic115-140
Methylene (-CH₂-)~70
Methyl (-CH₃)15-20

Mass Spectrometry (MS) Techniques (e.g., GC-MS, High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

GC-MS: Gas Chromatography-Mass Spectrometry would be a suitable method for the analysis of "this compound" due to its expected volatility. The gas chromatogram would show a single peak corresponding to the compound, and the mass spectrometer would provide its mass-to-charge ratio (m/z). The electron ionization (EI) mass spectrum would display a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. A characteristic fragmentation pattern would be expected, with a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) formed from the cleavage of the benzylic ether bond. Other fragments would arise from the loss of chlorine and methyl groups from the substituted benzene ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would be utilized to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound, confirming that the observed mass corresponds to the chemical formula C₁₄H₁₃ClO.

Ion Expected m/z Identity
[M]⁺232/234Molecular Ion (³⁵Cl/³⁷Cl isotopes)
[M-C₇H₇]⁺141/143Loss of benzyl group
[C₇H₇]⁺91Tropylium cation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-H stretching of the methyl and methylene groups would be observed in the region of 2850-3000 cm⁻¹. A strong absorption band corresponding to the C-O-C ether linkage would be prominent in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The presence of the aromatic rings would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretch would likely be found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch2850-3000
Aromatic C=C Stretch1450-1600
C-O-C Ether Stretch1050-1250
C-Cl Stretch600-800

Elemental Analysis (e.g., Carbon, Hydrogen, Nitrogen)

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and in some cases, nitrogen or other heteroatoms) in a compound. For "this compound" (C₁₄H₁₃ClO), the theoretically calculated elemental composition would be compared with the experimentally determined values. A close agreement between the theoretical and experimental percentages for carbon and hydrogen would provide strong evidence for the proposed molecular formula.

Element Theoretical Percentage
Carbon (C)72.26%
Hydrogen (H)5.63%
Chlorine (Cl)15.24%
Oxygen (O)6.88%

X-ray Crystallography for Solid-State Structure Determination

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4-(Benzyloxy)-1-chloro-2-methylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.